(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by the presence of a phenyl group attached to a propylamine chain. The specific structure of this compound includes a bromine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst such as aluminum chloride.
Amine Introduction: The prop-2-enylamine chain can be attached through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the brominated and methylated phenyl compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other biochemical processes influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the halogen substituent.
Uniqueness
The presence of the bromine atom in (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can influence its reactivity, making it more suitable for certain chemical reactions compared to its chloro, fluoro, or unsubstituted analogs. The bromine atom can also affect the compound’s biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
MLHJVLDVTVYOMH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C=C)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
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